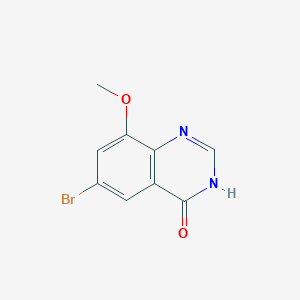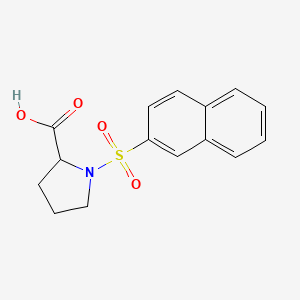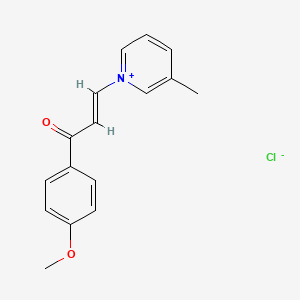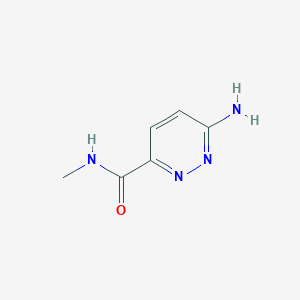
4(3H)-Quinazolinone, 6-bromo-8-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4(3H)-Quinazolinone, 6-bromo-8-methoxy-" is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinones are an important class of compounds due to their wide range of biological activities and their use in medicinal chemistry.
Synthesis Analysis
The synthesis of 4(3H)-quinazolinones can be achieved through various methods. One approach involves the acid-promoted cyclocondensation of 2-amino-N-methoxybenzamides and aldehydes, which is an oxidant- and metal-free process that yields a non-toxic ester byproduct . Another method describes the synthesis of 6-bromo-2,3-disubstituted 4(3H)-quinazolinones, where the reaction of 6-bromo-2-methyl-3,1-benzoxazin-4-one with different reagents leads to various derivatives with potential antibacterial properties .
Molecular Structure Analysis
The molecular structure of 4(3H)-quinazolinone derivatives is characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, MS, and elemental analysis . These techniques confirm the substitution patterns on the quinazolinone core and help in understanding the influence of different substituents on the biological activity of these compounds.
Chemical Reactions Analysis
Quinazolinone derivatives undergo a variety of chemical reactions. For instance, the reaction with phosphorus pentasulfide converts 4-quinazolinones to their thione analogs . The reactivity of 2-ethoxy-4(3H) quinazolinone with various halides leads to a range of quinazoline and quinazolinone derivatives, with the solvent playing a significant role in determining the reaction pathway . The behavior of 2-ethoxy-(4H)-3,1-benzoxazin-4-one towards nitrogen and sulfur nucleophiles has also been explored, leading to novel derivatives with antimicrobial potential .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4(3H)-quinazolinone derivatives are influenced by their substitution patterns. These properties are crucial for their biological activity and pharmacokinetic profile. For example, the introduction of a bromo substituent can enhance the antiviral and cytotoxic activities of these compounds . The green synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones and their amides has been reported, with some derivatives showing photo-disruptive activity towards DNA . Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives have shown promising anti-inflammatory and analgesic properties .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Pharmacology
Quinazolinone derivatives, including 4(3H)-Quinazolinone, 6-bromo-8-methoxy-, have been extensively explored for their medicinal properties. These compounds exhibit a range of biological activities, which makes them valuable in the development of new therapeutic agents. The structural diversity of quinazolinone derivatives enables their application in targeting various diseases, notably cancer. Researchers have highlighted the role of quinazolinones in inhibiting key biological targets involved in cancer progression, such as epidermal growth factor receptors (EGFR) and various kinases. This inhibition mechanism is crucial for developing novel anticancer drugs with improved efficacy and specificity. Moreover, the exploration of quinazolinone compounds in treating other conditions, including microbial infections and neurological disorders, underscores their significance in medicinal chemistry (Demeunynck & Baussanne, 2013) (Tiwary et al., 2016) (Ravez et al., 2015).
Optoelectronic Applications
Beyond pharmacology, quinazolinone derivatives are also prominent in optoelectronics. These compounds are integral to developing materials for electronic devices, luminescent elements, and photoelectric conversion elements. The electronic and luminescent properties of quinazolinones, when incorporated into π-extended conjugated systems, make them suitable for fabricating organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Their potential for creating materials for nonlinear optical applications and colorimetric pH sensors further demonstrates the versatility of quinazolinone-based compounds in the field of material science (Lipunova et al., 2018).
Drug Discovery and Development
The quinazolinone scaffold is a cornerstone in drug discovery, offering a framework for developing new therapeutic agents. Its adaptability for modifications allows for the synthesis of compounds with targeted biological activities. Recent studies have focused on creating quinazolinone derivatives that can act as effective anticancer agents by modulating the expression of genes and proteins involved in tumor growth and metastasis. The exploration of these derivatives in drug discovery programs highlights their potential in creating more effective and safer therapeutic options (Moorthy et al., 2023).
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-8-methoxy-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-7-3-5(10)2-6-8(7)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHVBVMREUQUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1N=CNC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(3H)-Quinazolinone, 6-bromo-8-methoxy- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2545402.png)


![N-1,3-benzodioxol-5-yl-N-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2545409.png)
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2545410.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2545411.png)




![Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate](/img/structure/B2545419.png)

![N-(4-{[(4-methylbenzyl)amino]carbonyl}phenyl)-5-oxo-1-(4-vinylbenzyl)prolinamide](/img/structure/B2545423.png)
![1-[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrrolidine](/img/structure/B2545424.png)